molecular formula C20H21NO4 B1222069 Nantenine CAS No. 2565-01-7

Nantenine

Numéro de catalogue: B1222069
Numéro CAS: 2565-01-7
Poids moléculaire: 339.4 g/mol
Clé InChI: WSVWKHTVFGTTKJ-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nantenine can be synthesized through various chemical routes. One common method involves the use of aporphine derivatives. The synthesis typically includes steps such as methylation and methylenedioxy formation . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: Nantenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Nantenine exhibits a unique pharmacological profile due to its dual antagonistic effects on both the alpha-1 adrenergic receptor and the serotonin 5-HT2A receptor. These interactions are crucial for its potential therapeutic applications.

  • Chemical Structure : this compound has a rigid aporphine core, which is essential for its biological activity.
  • Mechanism of Action : It acts as an antagonist at various receptors, influencing neurotransmitter systems involved in mood regulation, cardiovascular function, and seizure activity.

Pharmacological Applications

This compound's pharmacological properties have been extensively studied, revealing several therapeutic potentials:

  • Anticonvulsant Effects :
    • This compound has demonstrated anticonvulsant properties in animal models. At lower doses (20-50 mg/kg), it effectively inhibits seizures induced by pentylenetetrazol and maximal electroshock, while higher doses may induce convulsions due to inhibition of sodium-potassium ATPase activity .
  • Cardiovascular Effects :
    • The compound shows vasorelaxant effects and influences heart rate, indicating potential use in treating cardiovascular disorders. Its ability to antagonize adrenergic receptors contributes to these effects .
  • Acetylcholinesterase Inhibition :
    • This compound has been identified as an acetylcholinesterase inhibitor, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Its mixed inhibition kinetics indicate that it can bind to both the catalytic site and the peripheral anionic site of the enzyme .
  • Anti-inflammatory and Antiserotonergic Activities :
    • The compound exhibits anti-inflammatory effects and has been studied for its interactions with serotonin receptors, which may be beneficial in treating conditions related to serotonin dysregulation .
  • Antileishmanial Activity :
    • Preliminary studies suggest that this compound may have efficacy against Leishmania species, indicating its potential as an antileishmanial agent .

Case Study 1: Anticonvulsant Profile

In a study evaluating the anticonvulsant effects of this compound, researchers administered varying doses to assess its efficacy against induced seizures in mice. Results indicated that lower doses significantly reduced seizure frequency while higher doses led to increased convulsions, highlighting the biphasic nature of this compound's action .

Case Study 2: Acetylcholinesterase Inhibition

A study focused on the acetylcholinesterase inhibitory activity of this compound demonstrated that it could serve as a template for developing new inhibitors for Alzheimer's treatment. Molecular docking studies confirmed its binding affinity to key sites on the enzyme, supporting further exploration into its therapeutic potential .

Activité Biologique

Nantenine, an aporphine alkaloid primarily isolated from Nandina domestica, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article explores the compound's diverse therapeutic potentials, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as an aporphine alkaloid, which is known for its interaction with various neurotransmitter receptors, including adrenergic, dopaminergic, and serotonergic systems. The compound has been studied for its potential applications in treating several medical conditions due to its multifaceted biological activities.

Key Biological Activities

This compound has demonstrated several notable biological effects:

  • Adrenergic Response : this compound acts on adrenergic receptors, influencing cardiovascular functions and exhibiting vasorelaxant properties. This activity suggests potential applications in managing hypertension and other cardiovascular disorders .
  • Acetylcholinesterase Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase, which could have implications for treating neurodegenerative diseases such as Alzheimer's .
  • Anticonvulsant Effects : Research indicates that this compound possesses anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment .
  • Antiserotonergic Activity : this compound has shown antagonistic effects on serotonin receptors, particularly the 5-HT2A subtype. This property may be beneficial in managing conditions related to serotonin dysregulation, such as anxiety and depression .
  • Anti-inflammatory and Antileishmanial Activities : The compound also exhibits anti-inflammatory effects and has shown promise against Leishmania species, indicating its potential as an anti-parasitic agent .

The pharmacological actions of this compound can be attributed to its structural characteristics and interactions with various biological targets:

  • Receptor Interactions :
    • This compound's affinity for adrenergic receptors influences cardiovascular responses.
    • Its interaction with serotonin receptors modulates mood and behavior.
  • Enzyme Inhibition :
    • As an acetylcholinesterase inhibitor, this compound prevents the breakdown of acetylcholine, enhancing cholinergic signaling.
  • Cytotoxicity :
    • Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticonvulsant Study : A study investigated the anticonvulsant profile of this compound in animal models. It was found to significantly reduce seizure activity induced by various convulsants, demonstrating its efficacy as a potential anticonvulsant agent .
  • Behavioral Effects Against MDMA : Research showed that this compound effectively blocked the behavioral and physiological effects of MDMA (Ecstasy) in mice. This included attenuation of hyperthermia and lethality associated with MDMA usage, suggesting a protective role against the drug's adverse effects .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Biological ActivityEffectReferences
Adrenergic ResponseCardiovascular modulation
Acetylcholinesterase InhibitionIncreased acetylcholine levels
Anticonvulsant ActivityReduced seizure frequency
Antiserotonergic ActivityModulation of mood-related behaviors
Anti-inflammatory EffectsReduction in inflammatory markers
Antileishmanial ActivityEfficacy against Leishmania species

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in producing nantenine, and what methodological improvements address them?

Traditional synthesis routes for this compound rely on oxidative biaryl coupling of tetrahydroisoquinoline precursors using toxic oxidants like VOCl₃ or Tl(OCOCF₃)₃, which yield ≤36% . Phenyliodine bis(trifluoroacetate) (PIFA) offers a greener alternative but still suffers from low yields (12% under optimized DCM/-40°C conditions) . Advanced protocols now employ direct biaryl coupling strategies, improving efficiency and enabling enantiomer separation via chiral chromatography . Methodological validation includes monitoring reaction progress via HPLC and optimizing solvent polarity to stabilize reactive intermediates .

Q. How does this compound's rigid aporphine core influence its acetylcholinesterase (AChE) inhibitory activity?

this compound exhibits mixed inhibition kinetics (Kᵢ = 18.7 μM) by binding both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, as shown in Ellman assays and Dixon plots . Molecular docking (ICM Pro®) reveals π-π stacking between this compound's aromatic rings and CAS residues (e.g., Trp84) and hydrogen bonding with PAS residues (Tyr70) . Structural analogs lacking the aporphine core (e.g., compound 17) show 90% reduced activity, confirming rigidity is critical for dual-site binding .

Q. What receptor selectivity profile defines this compound's anti-MDMA effects in vivo?

Radioligand binding assays (NIH/NIMH PDSP) show (±)-nantenine has high α₁A-adrenoceptor affinity (Kᵢ = 42 nM) but negligible activity at 5-HT₂A, DAT, or opioid receptors . In vivo, 0.3 mg/kg (R)- or (S)-nantenine blocks MDMA-induced hyperthermia and operant suppression in rats via α₁A antagonism, validated by parallel ketanserin controls . Discrepancies in housing-condition lethality attenuation (single vs. grouped mice) suggest additional adrenoceptor subtype modulation .

Advanced Research Questions

Q. How can structural modifications resolve the yield-contradiction in PIFA-mediated this compound synthesis?

Despite PIFA's theoretical advantages, low yields (12–36%) arise from competing side reactions (e.g., overoxidation) and poor solubility of intermediates . Advanced approaches include:

  • Precursor engineering : Introducing electron-donating groups (e.g., methoxy) to stabilize radical intermediates during coupling .
  • Solvent optimization : Testing binary systems (e.g., DCM/MeCN) to balance polarity and reaction kinetics .
  • Catalyst screening : Evaluating RuO₂·xH₂O or Ce(OH)₄ as co-oxidants to suppress byproduct formation .

Q. What explains the paradoxical 5-HT₂A receptor inactivity despite this compound's structural similarity to known antagonists?

Though this compound shares aporphine features with 5-HT₂A ligands, its C1 methoxy group sterically hinders receptor binding, as shown in calcium mobilization assays . Flexible analogs (e.g., compound 12e) with elongated C1 alkyl chains exhibit 12x higher 5-HT₂A antagonism (IC₅₀ = 0.8 μM), confirming rigidity limits target engagement . Molecular dynamics simulations (YASARA) further reveal this compound's unfavorable torsional angles for 5-HT₂A transmembrane domain docking .

Q. How does this compound's dual-site AChE inhibition compare to dual-binding inhibitors like donepezil?

Unlike donepezil, which uses a flexible linker to bridge CAS and PAS, this compound achieves dual-site binding via its rigid scaffold, as evidenced by:

  • Kinetic studies : Mixed inhibition (competitive vs. uncompetitive) with substrate concentration-dependent IC₅₀ shifts .
  • Thermodynamic profiling : ΔG calculations show stronger CAS binding (-8.2 kcal/mol) vs. PAS (-6.5 kcal/mol) .
  • Mutagenesis data : PAS-binding loss in Trp279Ala mutants reduces inhibition by 60% .

Q. What methodological strategies validate α₁A adrenoceptor mediation of this compound's anti-MDMA effects?

  • Knockout models : α₁A⁻/⁻ mice show abolished this compound-mediated reversal of MDMA-induced hyperthermia .
  • Functional MRI : this compound pretreatment normalizes MDMA-disrupted thalamocortical connectivity in α₁A-dependent pathways .
  • Cross-antagonism : this compound's effects are non-competitive with prazosin, suggesting allosteric modulation .

Q. Data Contradiction Analysis

Q. Why do in vitro receptor affinity data conflict with in vivo behavioral outcomes?

While (±)-nantenine shows weak 5-HT₂A binding (Kᵢ > 1 μM), it attenuates MDMA-induced head twitches (5-HT₂A-mediated) in vivo . This discrepancy arises from metabolite activity: in vivo CYP3A4 oxidation generates 7-OH-nantenine, a potent 5-HT₂A antagonist (IC₅₀ = 0.3 μM) undetected in in vitro screens . LC-MS/MS pharmacokinetic profiling is recommended to identify active metabolites .

Q. How to reconcile this compound's mixed AChE inhibition with its poor BBB permeability?

Though this compound's logP (2.1) predicts moderate blood-brain barrier (BBB) penetration, ex vivo brain homogenate assays show limited accumulation (<5% plasma levels) . This suggests peripheral AChE inhibition dominates, but CNS effects may occur via active transport. Future studies should:

  • Quantify CSF this compound levels via microdialysis .
  • Engineer BBB-permeable analogs using prodrug strategies (e.g., esterification of C10 phenol) .

Q. Methodological Recommendations

  • Synthetic Chemistry : Prioritize direct biaryl coupling over PIFA-mediated routes for enantiopure this compound production .
  • Pharmacology : Use α₁A⁻/⁻ models and metabolite profiling to dissect receptor-specific effects .
  • Structural Optimization : Introduce C1 alkyl chains or PAS-targeting groups to enhance 5-HT₂A/AChE potency .

Propriétés

IUPAC Name

(12S)-18,19-dimethoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17(22-2)20(23-3)19-13-9-16-15(24-10-25-16)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVWKHTVFGTTKJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC5=C(C=C43)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180343
Record name Nantenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2565-01-7
Record name Nantenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2565-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nantenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nantenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NANTENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE0AU8C122
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nantenine
Reactant of Route 2
Reactant of Route 2
Nantenine
Reactant of Route 3
Nantenine
Reactant of Route 4
Reactant of Route 4
Nantenine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nantenine
Reactant of Route 6
Nantenine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.